molecular formula C19H20F3N3O4S B2533613 N-((1-nicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1797802-27-7

N-((1-nicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2533613
CAS No.: 1797802-27-7
M. Wt: 443.44
InChI Key: OXUWFQYFTMQSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-Nicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its structure, featuring a piperidine core substituted with a nicotinoyl group and a benzenesulfonamide moiety, is characteristic of compounds that modulate key biological pathways. This molecular architecture is frequently investigated for its potential to inhibit specific protein-protein interactions or enzyme activity relevant to disease progression. Primary research applications for this compound are anticipated in the field of oncology. Structurally related benzenesulfonamide derivatives have been demonstrated to induce ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, in tumor cells . For instance, the compound 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) was shown to inhibit tumor cell proliferation, migration, and colony formation by targeting the KEAP1-NRF2-GPX4 signaling axis, a key pathway that regulates cellular ferroptosis . This suggests that benzenesulfonamide-containing compounds with piperidine groups hold promise as candidates for anti-tumor drug development. Furthermore, the structural motif of a piperidine ring coupled with a sulfonamide group is also found in compounds active against viral targets. Research into benzenesulfonamide-containing phenylalanine derivatives has identified potent inhibitors of the HIV-1 Capsid (CA) protein, which play a critical role in both early and late stages of the viral replication cycle . This indicates potential cross-over application for this compound in virology research, particularly in the study of viral assembly and infectivity. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O4S/c20-19(21,22)29-16-5-1-2-6-17(16)30(27,28)24-12-14-7-10-25(11-8-14)18(26)15-4-3-9-23-13-15/h1-6,9,13-14,24H,7-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUWFQYFTMQSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((1-nicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of Nicotinoylpiperidine: The initial step involves the reaction of nicotinic acid with piperidine under appropriate conditions to form nicotinoylpiperidine.

    Methylation: The nicotinoylpiperidine is then subjected to methylation using a suitable methylating agent to introduce the methyl group.

    Sulfonamide Formation: The final step involves the reaction of the methylated nicotinoylpiperidine with 2-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base to form the desired compound.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

N-((1-nicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-((1-nicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-((1-nicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Sulfonamide Derivatives

Sulfonamide compounds exhibit diverse biological activities influenced by substituents on the aromatic ring and the nitrogen-linked groups. Below is a comparative analysis of key analogs:

Key Observations:
  • Substituent Effects on Yield : The trifluoromethoxy group (Compound 6, 67% yield) results in lower yields compared to brominated thiophene derivatives (Compound 9, 81% yield), likely due to steric or electronic challenges during synthesis .
  • Molecular Weight and Complexity : Bulky substituents, such as the chromen-2-yl group in the patent compound (589.1 g/mol), increase molecular weight and reduce synthetic efficiency (28% yield) .
  • Physical Properties : Thiophene and brominated analogs (Compounds 8–9) form stable solids, whereas trifluoromethoxy derivatives (Compound 6) are oils, indicating substituent-dependent crystallinity .

Functional Group Impact on Bioactivity

Nicotinoyl vs. Phenoxyacetyl Moieties :
  • Trifluoromethoxy vs. Thiophene/Bromo Groups :
    • The electron-withdrawing trifluoromethoxy group enhances metabolic stability and membrane permeability.
    • Thiophene and bromo substituents (Compounds 8–9) may improve binding to hydrophobic enzyme pockets or DNA targets, as seen in anticancer and antimicrobial agents .

Analytical and Pharmacological Considerations

  • Cytotoxicity Assays : Compounds like those in are often evaluated using the SRB assay (), which quantifies protein content to measure drug-induced cytotoxicity. The target compound’s efficacy could be benchmarked against analogs with IC50 values in similar assays .
  • Crystallographic Data : Structural analogs (e.g., ) are characterized via X-ray crystallography to resolve binding conformations, aiding in structure-activity relationship (SAR) studies .

Biological Activity

N-((1-nicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising:

  • A piperidine ring
  • A nicotinoyl group
  • A trifluoromethoxyphenyl group

Its molecular formula is C15H18F3N3O2SC_{15}H_{18}F_3N_3O_2S, and it exhibits significant interactions with biological macromolecules, particularly enzymes involved in metabolic processes.

Research indicates that this compound primarily acts as an inhibitor of Nicotinamide N-Methyltransferase (NNMT) . NNMT plays a crucial role in various cellular processes, including:

  • Metabolism of nicotinamide derivatives
  • Regulation of energy homeostasis
  • Potential involvement in neurological disorders

Inhibition of NNMT may lead to therapeutic benefits for conditions linked to its dysregulation, such as obesity, diabetes, and certain cancers .

Inhibition of NNMT

The compound's inhibition of NNMT has been studied extensively. It has been shown to:

  • Reduce NNMT activity in various cell lines
  • Influence metabolic pathways associated with energy regulation
  • Exhibit potential neuroprotective effects by modulating nicotinamide metabolism

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties . For instance, in vitro assays have demonstrated its ability to inhibit the growth of cancer cell lines by inducing apoptosis and blocking cell cycle progression .

Study 1: In Vitro Anticancer Activity

A study evaluated the compound's effects on HeLa cells, revealing that it effectively induced cell cycle arrest in the G2-M phase and increased apoptotic markers. The findings suggested a mechanism involving disruption of tubulin polymerization, which is critical for mitosis .

Study 2: NNMT Inhibition and Metabolic Effects

Research focusing on NNMT inhibition highlighted its role in altering metabolic profiles in treated cells. The study reported significant reductions in metabolites associated with energy metabolism, suggesting that the compound could be beneficial for metabolic disorders linked to NNMT dysregulation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionTherapeutic Potential
This compoundInhibits NNMT; anticancerNNMT inhibition; apoptosis inductionNeurological disorders; cancer
N-((1-nicotinoylpiperidin-4-yl)methyl)nicotinamideInhibits NNMTSimilar to aboveMetabolic disorders; cancer

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